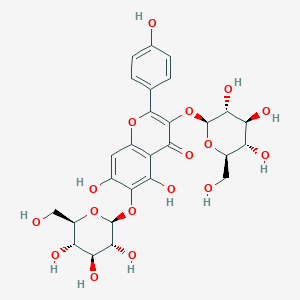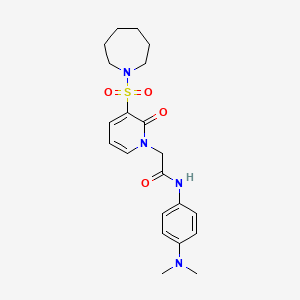![molecular formula C16H14Cl3NO4S B2922210 benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate CAS No. 868212-27-5](/img/structure/B2922210.png)
benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Facile Synthesis and Potential as Synthetic Precursors
- A study described the synthesis of 1-substituted 2-amino-3-cyanopyrroles, demonstrating the use of carbamates in the facile synthesis of complex pyrrole derivatives, which are significant precursors for further chemical transformations (Chien et al., 2004).
Role in Oxidative Metabolism and Biological Activity
- Research on the oxidative metabolism of certain triazenes highlights the importance of carbamates in understanding the metabolic pathways and biological activities of cancer chemotherapeutic agents, offering insights into their mechanism of action (Rouzer et al., 1996).
Mechanochemical Synthesis Approach
- A study on the mechanochemical synthesis of carbamates using 1,1′-carbonyldiimidazole (CDI) demonstrates an eco-friendly and efficient method for producing carbamates, highlighting its potential for sustainable chemical synthesis (Lanzillotto et al., 2015).
Catalysis and Synthesis of Derivatives
- The use of benzenesulfonylcarbamates as new herbicides showcases the application of carbamate chemistry in developing agricultural chemicals with specific herbicidal activity, underscoring the versatility of carbamates in synthetic applications (Cottrell & Heywood, 1965).
Nanoparticle Encapsulation for Agricultural Use
- Carbendazim and tebuconazole, encapsulated in solid lipid nanoparticles and polymeric nanocapsules, demonstrate the utility of carbamate derivatives in enhancing the delivery and efficacy of fungicides, pointing to innovations in agricultural applications (Campos et al., 2015).
Propiedades
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S/c17-16(18,19)14(25(22,23)13-9-5-2-6-10-13)20-15(21)24-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSCVUDJRFSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922133.png)
![Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2922135.png)
![7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile](/img/structure/B2922136.png)
![N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922137.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2922138.png)
![exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2922139.png)
![4-methyl-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2922140.png)

![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2922145.png)
![1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2922147.png)
![1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922148.png)
